1-Bromo-4-methoxy-2-methyl-3-nitrobenzene: Technical Guide
1-Bromo-4-methoxy-2-methyl-3-nitrobenzene: Technical Guide
This guide provides an in-depth technical analysis of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene , a highly functionalized aromatic building block critical for the synthesis of complex indole alkaloids and pharmaceutical scaffolds.[1]
Chemical Identity & Core Properties
This compound is a tetrasubstituted benzene derivative characterized by a crowded "1,2,3,4" substitution pattern. Its specific arrangement—placing the nitro and methyl groups between the bromine and methoxy handles—makes it a unique scaffold for regioselective heterocyclic synthesis.
Nomenclature & Identifiers
| Identifier | Value |
| CAS Number | 85598-13-6 |
| IUPAC Name | 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene |
| Synonyms | 4-Bromo-3-methyl-2-nitroanisole; 4-Bromo-3-methyl-2-nitrophenyl methyl ether |
| SMILES | COc1ccc(Br)c(C)c1[O-] |
| InChI Key | RZOPBDDNOSELGK-UHFFFAOYSA-N |
Physical & Chemical Properties
| Property | Data |
| Molecular Formula | C₈H₈BrNO₃ |
| Molecular Weight | 246.06 g/mol |
| Appearance | Pale yellow to light brown crystalline solid |
| Melting Point | 97–99 °C |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| Reactivity Profile | Electrophilic aromatic substitution (limited), Nucleophilic aromatic substitution (at C-Br or C-OMe), Leimgruber-Batcho cyclization precursor |
Synthetic Pathways
The synthesis of 1-bromo-4-methoxy-2-methyl-3-nitrobenzene requires precise regiocontrol to establish the 1,2,3,4-substitution pattern.[1] The most robust industrial route proceeds via the bromination of a phenol precursor followed by O-methylation.[1]
Route A: The Phenol Bromination-Methylation Sequence
This pathway avoids the poor regioselectivity often seen in the direct nitration of anisoles by leveraging the strong ortho,para-directing power of the phenol group.[1]
Step 1: Regioselective Bromination
Precursor: 3-Methyl-2-nitrophenol (CAS 4920-77-8)
Reagents: Bromine (
-
Mechanism: The hydroxyl group at position 1 strongly activates the para position (C4). The methyl group at C3 further activates C4 (ortho to methyl). The nitro group at C2 deactivates the ring but directs meta (to C4 and C6). All electronic vectors converge to favor bromination at C4.[1]
-
Protocol:
-
Dissolve 3-methyl-2-nitrophenol (1.0 eq) in glacial acetic acid.
-
Add
(1.05 eq) dropwise at 0–5 °C to prevent over-bromination. -
Stir at room temperature for 2–4 hours.
-
Quench with aqueous
and filter the precipitate.[2]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Product: 4-Bromo-3-methyl-2-nitrophenol (CAS 85598-12-5).[1][3][4][5]
-
Step 2: O-Methylation (Williamson Ether Synthesis)
Precursor: 4-Bromo-3-methyl-2-nitrophenol
Reagents: Iodomethane (
-
Protocol:
Figure 1: Step-wise synthesis from commercially available nitrophenols.
Reactivity & Applications in Drug Discovery
The primary utility of CAS 85598-13-6 lies in its ability to undergo Leimgruber-Batcho Indole Synthesis .[1] The contiguous arrangement of the methyl (C2) and nitro (C3) groups provides the necessary "ortho-nitro toluene" motif required for this transformation.
Leimgruber-Batcho Indole Synthesis
This reaction converts the benzene derivative into 4-bromo-7-methoxyindole , a high-value scaffold for kinase inhibitors (e.g., Aurora, Flt3).[1]
-
Enamine Formation: Reaction with
-Dimethylformamide dimethyl acetal (DMF-DMA) converts the activated methyl group (acidified by the ortho-nitro) into angcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -dimethylamino-2-nitrostyrene. -
Reductive Cyclization: Reduction of the nitro group (using
, , or ) triggers an intramolecular condensation with the enamine to close the pyrrole ring.
Key Structural Transformation:
-
Benzene C2 (Methyl)
Indole C2 -
Benzene C3 (Nitro)
Indole N1 -
Benzene C1 (Bromo)
Indole C4 (Critical handle for Suzuki couplings) -
Benzene C4 (Methoxy)
Indole C7
Figure 2: Mechanism for the conversion to 4-bromo-7-methoxyindole.[1]
Functionalization Capabilities
-
Suzuki-Miyaura Coupling: The C-Br bond at position 1 is sterically accessible (flanked by H and Me) and highly reactive towards Pd-catalyzed cross-coupling, allowing the introduction of aryl or heteroaryl groups.[1]
-
Nitro Reduction: Selective reduction (without cyclization) yields the aniline, providing a handle for amide coupling or diazotization.
Safety & Handling
-
Hazards: As a nitro-aromatic compound, it poses potential explosion risks if heated under confinement.[1] It is also a skin and eye irritant.[1]
-
Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (
or ) to prevent oxidative degradation. -
Waste Disposal: All halogenated organic waste must be segregated.[1] Do not mix with strong oxidizers or reducing agents.[1]
References
-
Synthesis of 4-Bromo-7-methoxyindole. ChemicalBook Technical Documents. Retrieved from .[1]
- Crystal structure and synthesis of nitrobenzene derivatives.Acta Crystallographica Section E. 2011. (Contextual reference for structural geometry of ortho-nitro toluenes).
- Aurora and Flt3 kinases modulators.World Intellectual Property Organization (WIPO), Patent WO2013117522A1. (Describes the use of the CAS 85598-13-6 scaffold in drug design).
-
4-Bromo-3-methyl-2-nitrophenol (Precursor). Sigma-Aldrich Product Catalog. Retrieved from .[1][6]
